BAY 41-2272

Vue d'ensemble

Description

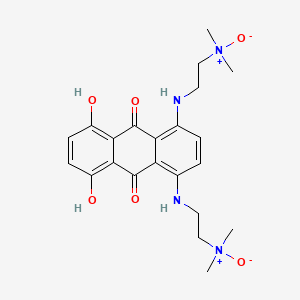

BAY 41-2272 est un composé de pyrazolopyridine qui agit comme un activateur de la guanylate cyclase soluble. Il est connu pour sa capacité à stimuler la guanylate cyclase soluble par un mécanisme non-oxyde nitrique, conduisant à divers effets biologiques tels que la vasodilatation et l'inhibition de l'agrégation plaquettaire .

Applications De Recherche Scientifique

BAY 41-2272 has a wide range of scientific research applications, including:

Mécanisme D'action

Target of Action

Bay 41-2272 is a specific activator of soluble guanylyl cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway . The primary target of this compound is the sGC, particularly the α1β1 heterodimer, which harbors an N-terminal domain called H-NOX, responsible for heme and NO binding and thus sGC activation .

Mode of Action

This compound interacts with its target, sGC, in an NO-independent manner . It stimulates sGC to increase cyclic nucleotides and inhibits the proliferation of vascular smooth muscle cells (VSMCs) . This compound alone increases the phosphorylation of vasodilator-stimulated phosphoprotein (VASP) Ser239 and VASP Ser157, respective indicators of PKG and PKA signaling .

Biochemical Pathways

This compound operates via cAMP and cGMP along with regulation by phosphodiesterases (PDEs) to phosphorylate VASP in VSMCs . . This indicates that this compound affects both the cAMP/cGMP signaling pathways and the TGFβ1/Akt pathway.

Pharmacokinetics

It is known that this compound is a potent sgc stimulator, suggesting that it may have good bioavailability .

Result of Action

This compound has been shown to inhibit platelet aggregation and induce vasorelaxation . It also inhibits hypertension and prevents heart abnormalities induced by NO synthase inhibition . In cellular studies, this compound has been shown to stimulate sGC activity almost 15-fold above baseline, while this compound along with SNP (NO donor) can activate the enzyme by 80-fold .

Action Environment

The action of this compound can be influenced by the redox state of the heme in the H-NOX/NO complex . The binding of this compound to the surface of H-NOX is enhanced by low NO concentrations. The heme oxidant odq fails to modify the conformation of h-nox or elicit loss of the heme, despite its oxidation . This suggests that the efficacy and stability of this compound can be influenced by environmental factors such as the presence of NO and the redox state of the heme.

Méthodes De Préparation

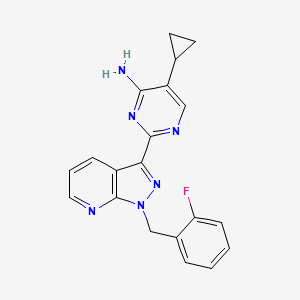

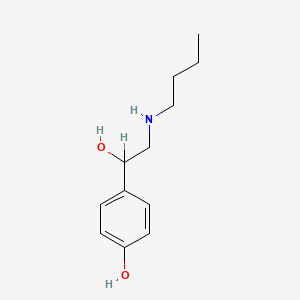

La synthèse du BAY 41-2272 implique la réaction de la 1H-pyrazolo[3,4-b]pyridine avec un groupe 2-fluorobenzyl en position 1 et un groupe 4-amino-5-cyclopropylpyrimidin-2-yle en position 3 . Les voies de synthèse spécifiques et les méthodes de production industrielle sont propriétaires et ne sont pas largement divulguées dans la littérature publique.

Analyse Des Réactions Chimiques

Le BAY 41-2272 subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé dans des conditions spécifiques, bien que les voies détaillées ne soient pas largement documentées.

Réduction : Le composé peut être réduit, mais les réactifs et les conditions spécifiques ne sont pas couramment rapportés.

Substitution : Le this compound peut subir des réactions de substitution, en particulier impliquant ses groupes fonctionnels.

Les réactifs et les conditions courants utilisés dans ces réactions ne sont pas largement détaillés dans la littérature disponible. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.

Applications de la recherche scientifique

Le this compound possède un large éventail d'applications de recherche scientifique, notamment :

Mécanisme d'action

Le this compound exerce ses effets en activant la guanylate cyclase soluble à un site régulateur novateur indépendant de l'oxyde nitrique. Cette activation entraîne une augmentation des niveaux de monophosphate de guanosine cyclique, ce qui à son tour induit la vasodilatation et inhibe l'agrégation plaquettaire . Le composé affecte également la phosphorylation de la phosphoprotéine stimulée par la vasodilatation dans les cellules musculaires lisses vasculaires, impliquant les voies du monophosphate d'adénosine cyclique et du monophosphate de guanosine cyclique .

Comparaison Avec Des Composés Similaires

Le BAY 41-2272 est unique par rapport aux autres activateurs de la guanylate cyclase soluble en raison de son mécanisme indépendant de l'oxyde nitrique. Des composés similaires comprennent :

BAY 60-2770 : Un composé apparenté ayant des propriétés similaires mais une structure chimique différente.

Le this compound se distingue par sa structure moléculaire spécifique et sa capacité à activer la guanylate cyclase soluble sans avoir besoin d'oxyde nitrique, ce qui en fait un outil précieux dans la recherche et les applications thérapeutiques potentielles .

Propriétés

IUPAC Name |

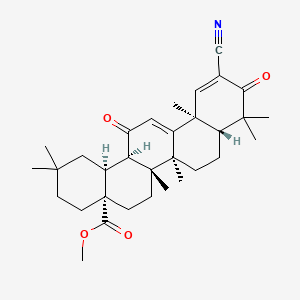

5-cyclopropyl-2-[1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN6/c21-16-6-2-1-4-13(16)11-27-20-14(5-3-9-23-20)17(26-27)19-24-10-15(12-7-8-12)18(22)25-19/h1-6,9-10,12H,7-8,11H2,(H2,22,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATOAHNRJAXSBOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN=C(N=C2N)C3=NN(C4=C3C=CC=N4)CC5=CC=CC=C5F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90180320 | |

| Record name | BAY-41-2272 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

256376-24-6 | |

| Record name | 5-Cyclopropyl-2-[1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-3-yl]-4-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=256376-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BAY-41-2272 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0256376246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BAY-41-2272 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BAY 41-2272 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BAY-41-2272 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34A162J6WB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: BAY 41-2272 acts as a nitric oxide (NO)-independent stimulator of soluble guanylate cyclase (sGC). [, , , , ] It binds to a regulatory site on the α-subunit of sGC, distinct from the heme-binding site where NO binds. [, , ] This binding enhances the enzyme's sensitivity to NO, leading to increased conversion of GTP to cyclic guanosine monophosphate (cGMP). [, , , , ] Elevated cGMP levels activate protein kinase G (PKG) and downstream targets, ultimately resulting in smooth muscle relaxation and vasodilation. [, , , ]

A: While the provided research papers do not provide detailed spectroscopic data, the molecular formula of this compound (5-Cyclopropyl-2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-yl]pyrimidin-4-ylamine) is C23H19FN6 and its molecular weight is 398.4 g/mol. [] For detailed spectroscopic data, refer to the compound's specific chemical characterization literature.

ANone: The provided research papers primarily focus on the pharmacological aspects of this compound and do not extensively discuss its material compatibility or stability under various conditions. This information may be available in the compound's chemical properties literature.

A: this compound itself does not have catalytic properties. It acts as a stimulator of the enzyme soluble guanylate cyclase (sGC), enhancing its catalytic activity in converting GTP to cGMP. [, , , ] Its primary application is in research to understand sGC function and its potential as a therapeutic target for diseases related to NO-cGMP signaling dysfunction.

A: While the provided articles do not detail specific computational studies on this compound, they mention that its binding site on the sGC α-subunit has been mapped. [, ] This mapping suggests that computational methods, such as molecular docking or molecular dynamics simulations, might have been employed to understand the interaction between this compound and sGC.

ANone: Specific information about the stability and formulation strategies for this compound is not available in the provided research papers.

ANone: The provided research articles focus on the scientific aspects of this compound and do not provide details on specific SHE (Safety, Health, and Environment) regulations. As a research compound, standard laboratory safety procedures should be followed when handling this compound.

A: Research indicates that this compound is orally bioavailable and effectively increases cGMP levels in various tissues, including plasma, lung, and corpus cavernosum. [, , , , ] The duration of its effects varies depending on the model and dosage used. [, ] More detailed information on its ADME profile would require further specific studies.

A: this compound has demonstrated efficacy in both in vitro and in vivo models. In vitro, it relaxes pre-contracted blood vessels and corpus cavernosum tissue from various species. [, , , , , , ] In vivo, it reduces pulmonary hypertension in various animal models, including lambs, rats, and rabbits. [, , , ] It also improves bladder dysfunction in NO-deficient rats and shows promise in treating erectile dysfunction in diabetic mice. [, ]

A: The research papers do not extensively cover toxicological studies on this compound. While some studies report that it was well-tolerated in animal models, further detailed toxicological investigations are needed to establish its safety profile for potential clinical applications. [, ]

ANone: The provided research papers do not discuss specific drug delivery or targeting strategies for this compound.

A: this compound represents an important milestone in the research of sGC as a therapeutic target. It was one of the first compounds identified as a NO-independent stimulator of sGC, opening new avenues for developing treatments for diseases related to NO-cGMP signaling dysfunction. [, ]

A: Yes, this compound research bridges disciplines like pharmacology, biochemistry, and physiology. [, , , , , , ] It has implications for understanding and treating various diseases, highlighting the importance of interdisciplinary collaboration.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![barium(2+);2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate](/img/structure/B1667751.png)